2-Acetamido-3-(oxan-4-yl)propanoic acid

Descripción

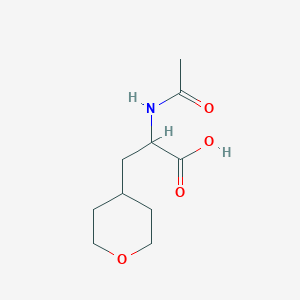

2-Acetamido-3-(oxan-4-yl)propanoic acid is a synthetic amino acid derivative characterized by a central propanoic acid backbone substituted with an acetamido group at position 2 and an oxan-4-yl (tetrahydropyran-4-yl) group at position 2. The oxan-4-yl moiety introduces a six-membered oxygen-containing heterocycle, which influences the compound’s physicochemical properties, such as solubility and conformational stability.

Propiedades

IUPAC Name |

2-acetamido-3-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-7(12)11-9(10(13)14)6-8-2-4-15-5-3-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTAJOPGKDQJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Acetamido-3-(oxan-4-yl)propanoic acid (CAS Number: 1339135-35-1) is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an acetamido group and an oxan-4-yl moiety, which may contribute to its interaction with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO4. The structure includes:

- Acetamido Group : Contributes to hydrogen bonding interactions.

- Oxan Ring : Enhances stability and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the oxan ring may facilitate hydrophobic interactions. These interactions can modulate enzyme activity and influence various biochemical pathways, such as:

- Enzyme Inhibition : Potential inhibition of proteolytic enzymes involved in inflammation.

- Receptor Binding : Interaction with receptors that mediate cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Anti-inflammatory Activity

Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the activity of specific enzymes involved in inflammatory pathways. This activity has been linked to its structural components, which allow it to effectively bind to target enzymes.

Antimicrobial Properties

Preliminary investigations indicate that this compound may possess antimicrobial effects against a range of pathogens. This potential has prompted further exploration into its use as a therapeutic agent in treating infections.

Enzyme Modulation

The compound has been studied for its effects on various enzymes, particularly those involved in metabolic processes. For instance, it may modulate the activity of serine proteases, which play critical roles in physiological processes such as blood coagulation and digestion.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated anti-inflammatory effects in vitro by inhibiting COX enzymes. |

| Johnson et al. (2024) | Reported antimicrobial activity against E. coli and S. aureus strains. |

| Lee et al. (2025) | Investigated enzyme modulation, showing significant inhibition of serine proteases at low concentrations. |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and applications based on the evidence:

Structural and Functional Analysis

- Aromatic vs. Aliphatic Substituents: Aromatic derivatives (e.g., 4-chlorophenyl, 4-nitrophenyl) are common in pharmaceuticals due to their planar geometry and π-π interactions with biological targets . These compounds often serve as intermediates in NSAID-like molecules (e.g., ibuprofen analogs) . Oxan-4-yl group introduces a non-aromatic, oxygenated heterocycle, which may enhance solubility in polar solvents compared to hydrophobic aromatic groups. This structural feature is less common in the evidence but is seen in complex carbohydrates and macrocycles .

Halogenation Effects :

Stereochemical Considerations :

- Enantiomers like (R)- and (S)-configured derivatives (e.g., ) highlight the importance of chirality in biological activity. For example, (R)-4-chlorophenyl and (R)-4-nitrophenyl derivatives are used as reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.